molecular formula C14H18N4O3 B10972384 N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B10972384
M. Wt: 290.32 g/mol
InChI Key: JKZMWJHBBVOFMO-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE typically involves the following steps:

    Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzoxadiazole derivative with an appropriate acylating agent.

    Morpholine Substitution: The final step involves the substitution of the acetamide with 2,6-dimethylmorpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.

    Materials Science: Utilized in the development of fluorescent dyes and sensors.

    Chemical Biology: Employed in studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE is unique due to the combination of its benzoxadiazole core and morpholine substitution, which may confer specific biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

InChI

InChI=1S/C14H18N4O3/c1-9-6-18(7-10(2)20-9)8-13(19)15-11-4-3-5-12-14(11)17-21-16-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,19)

InChI Key

JKZMWJHBBVOFMO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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